5-Fluoro-3-methylpicolinamide
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Overview
Description
5-Fluoro-3-methylpicolinamide is a fluorinated organic compound with the molecular formula C7H7FN2O. It is a derivative of picolinamide, where the fluorine atom is substituted at the 5th position and a methyl group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methylpicolinamide typically involves the following steps:
O-Alkylation: The reaction begins with the formation of an aryloxide ion from 3-fluorophenol using a base.
Nitration and Reduction: The intermediate undergoes nitration followed by reduction to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and reaction requirements. Techniques such as avoiding column chromatography and using cost-effective materials are employed to achieve high efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Fluoro-3-methylpicolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methylpicolinamide involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluorophenoxy-N-methylpicolinamide: This compound is structurally similar but has an amino group instead of a methyl group.
5-Fluoro-2-methylpyridine: Another fluorinated pyridine derivative with different substitution patterns
Uniqueness
5-Fluoro-3-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both fluorine and methyl groups can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7FN2O |
---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
5-fluoro-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
QODAYYGXOJZBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N)F |
Origin of Product |
United States |
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